molecular formula C14H14N2O B1348453 1,2,3,4-Tetrahydroacridine-9-carboxamide CAS No. 42878-53-5

1,2,3,4-Tetrahydroacridine-9-carboxamide

Cat. No.: B1348453
CAS No.: 42878-53-5
M. Wt: 226.27 g/mol
InChI Key: MCGYLXFQIZWHLI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine-9-carboxamide is a compound belonging to the class of acridines, which are heterocyclic aromatic organic compounds. Acridines are known for their wide range of applications in medicinal chemistry, dye industry, and organic electronics

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroacridine-9-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are critical for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition of enzyme activity, which can lead to increased levels of acetylcholine. This property makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels . This inhibition is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide typically involves the reduction of acridine derivatives. One common method is the catalytic hydrogenation of acridine-9-carboxamide using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGYLXFQIZWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366250
Record name 1,2,3,4-Tetrahydroacridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42878-53-5
Record name 1,2,3,4-Tetrahydroacridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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